人参皂苷Rg2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. 人参皂苷是人参的主要活性成分,人参已被用于传统医学已有几个世纪。 人参皂苷Rg2以其药理特性而闻名,包括神经保护、抗炎和抗氧化作用 .

科学研究应用

人参皂苷Rg2具有广泛的科学研究应用:

化学: 它被用作研究甾体糖苷和三萜皂苷化学行为的模型化合物。

生物学: this compound因其对细胞过程的影响而被研究,包括细胞凋亡、自噬和氧化应激.

作用机制

人参皂苷Rg2通过多个分子靶点和途径发挥其作用:

神经保护: 它调节参与自噬的蛋白质的表达,例如贝克林1和轻链3,并通过降低活性氧物质水平来减少氧化应激.

抗炎: this compound抑制促炎细胞因子和介质的产生,从而减轻炎症.

抗氧化: 它增强抗氧化酶的活性并清除自由基.

6. 与相似化合物的比较

This compound是原人参三醇类人参皂苷的一部分,其中还包括人参皂苷Rg1、人参皂苷Rh1和人参皂苷Rh2等化合物 . 与这些类似化合物相比,this compound在其特异的神经保护和抗炎特性方面是独特的 .

相似化合物列表:

- 人参皂苷Rg1

- 人参皂苷Rh1

- 人参皂苷Rh2

- 人参皂苷Rb1

- 人参皂苷Rb2

总之,this compound是一种用途广泛的化合物,在各种科学和医学领域具有巨大的潜力。其独特的特性和多样的应用使其成为持续研究的宝贵主题。

生化分析

Biochemical Properties

Ginsenoside RG2 is part of the 20(S)-protopanaxatriol group of ginsenosides . It interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. For instance, Ginsenoside RG2 has been shown to inhibit protein and mRNA expression of cell cycle G1-S phase regulators, including p-Rb, cyclin D1, CDK4, and CDK6 .

Cellular Effects

Ginsenoside RG2 has demonstrated significant effects on various types of cells and cellular processes. It has been shown to have protective effects on nerve cells, improve resistance to neuronal injury, modulate neural activity, and resist cerebral ischemia/reperfusion injury . Ginsenoside RG2 also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Ginsenoside RG2 exerts its effects through various mechanisms. It enhances the protein and mRNA expression of cell cycle arrest and apoptotic molecules, including cleaved PARP, p21, p27, p53, and Bak through ROS production . It also regulates the AKT and mitogen-activated protein kinase (MAPK) pathways .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Ginsenoside RG2 has shown changes in its effects. For instance, the optimum degradation conditions for 20 ®-Ginsenoside RG2 were found to be a material-liquid ratio of 1:20, degradation temperature of 80 °C, degradation time of 4 h, acetic acid content of 30%, with a conversion rate of the original ginsenotriol-type ginsenoside Re into 20 ®-Ginsenoside RG2 of 24.29% .

Dosage Effects in Animal Models

In animal models, the effects of Ginsenoside RG2 vary with different dosages. For instance, Ginsenoside RG2 has been shown to improve hippocampal neuronal damage and reduce Aβ (25-35)-induced memory impairment in rats .

Metabolic Pathways

Ginsenoside RG2 is involved in various metabolic pathways. The biosynthetic pathway of rare ginsenoside CK was reconstituted in Y. lipolytica by overexpressing the key genes of the MVA pathway, tHMG1, IDI, ERG20, ERG12, and PPDS and AtCPR1 fusion proteins, and the final CK yield reached 161.8 mg/L .

Transport and Distribution

Ginsenoside RG2 is transported and distributed within cells and tissues. The absorption of Ginsenoside RG2 is fast in the gastrointestinal tract, and it may be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the blood .

准备方法

合成路线和反应条件: 人参皂苷Rg2可以通过对原人参三醇型皂苷混合物进行酶促水解来合成。 通常使用来自米曲霉的β-半乳糖苷酶和来自青霉属真菌的乳糖酶等酶 . 酶促过程涉及水解皂苷混合物中的糖苷键,生成this compound。

工业生产方法: this compound的工业生产通常涉及使用商业酶和高静水压从新鲜人参根中提取。 这种方法显着提高了人参皂苷的产量,包括this compound . 该过程涉及在高压和高温条件下,用纤维素酶、α-淀粉酶和粘度酶等酶混合物处理人参根。

化学反应分析

反应类型: 人参皂苷Rg2会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰该化合物以增强其药理特性至关重要。

常用试剂和条件:

氧化: 可以使用过氧化氢和高锰酸钾等常见的氧化剂来氧化this compound。

还原: 使用硼氢化钠和氢化锂铝等还原剂来还原this compound。

取代: 取代反应通常涉及羟基离子或胺类等亲核试剂。

主要生成产物: 从这些反应中形成的主要产物包括具有改变的生物活性的各种this compound衍生物。 例如,氧化可以导致羟基化衍生物的形成,而还原可以生成脱氧衍生物 .

相似化合物的比较

- Panaxoside Rg1

- Panaxoside Rh1

- Panaxoside Rh2

- Panaxoside Rb1

- Panaxoside Rb2

属性

CAS 编号 |

52286-74-5 |

|---|---|

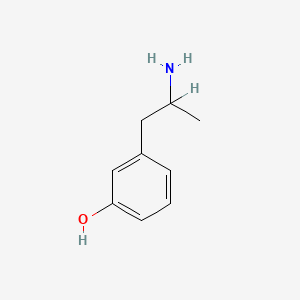

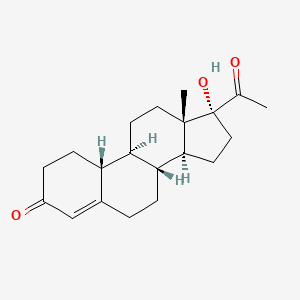

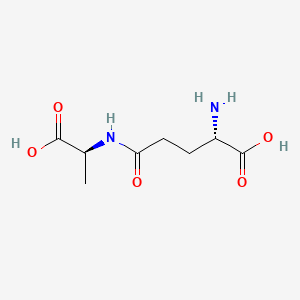

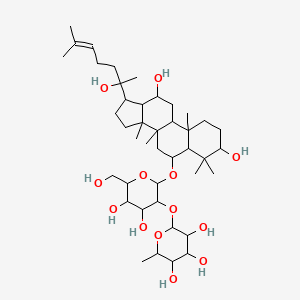

分子式 |

C42H72O13 |

分子量 |

785.0 g/mol |

IUPAC 名称 |

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1 |

InChI 键 |

AGBCLJAHARWNLA-QGUXELDRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

手性 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |

外观 |

Solid powder |

熔点 |

187 - 189 °C |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ginsenoside Rg2 ginsenoside-Rg2 ginsenoside-Rg2, (3beta,6alpha,12beta,20R)-isome |

产品来源 |

United States |

Q1: What are the primary molecular targets of ginsenoside Rg2?

A1: Ginsenoside Rg2 has been shown to interact with various molecular targets, including:

- SIRT1: Rg2 upregulates SIRT1 expression, contributing to its protective effects against myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation. [, , ]

- NFATc1 and c-Fos: Rg2 downregulates the expression of these transcription factors involved in osteoclast differentiation, thus inhibiting osteoclastogenesis. []

- MAPK pathway: Rg2 modulates the MAPK signaling pathway, influencing cellular processes like inflammation, apoptosis, and osteoclast differentiation. [, ]

- AKT pathway: Rg2 activates the AKT signaling pathway, leading to improved cardiac function and reduced myocardial fibrosis. [, , ]

- AMPK pathway: Rg2 activates AMPK, which plays a role in suppressing adipogenesis and promoting autophagy. [, ]

- TLR4: Rg2, in combination with Rh1, inhibits the binding of LPS to TLR4, suppressing the TLR4-mediated inflammatory signaling pathway. []

Q2: How does ginsenoside Rg2's interaction with these targets translate into its observed biological effects?

A2: Ginsenoside Rg2's interaction with these targets elicits a cascade of downstream effects, leading to its diverse bioactivities:

- Anti-inflammatory effects: Rg2 reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and inhibits the activation of inflammatory signaling pathways (NF-κB, p38-STAT1). [, , ]

- Antioxidant effects: Rg2 increases the activity of antioxidant enzymes (SOD, catalase, glutathione peroxidase) and reduces oxidative stress markers (MDA). [, , ]

- Anti-apoptotic effects: Rg2 inhibits apoptosis by regulating the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9). [, , ]

- Cardioprotective effects: Rg2 improves cardiac function, reduces infarct size, attenuates myocardial fibrosis, and protects against trastuzumab-induced cardiotoxicity. [, , , , ]

- Neuroprotective effects: Rg2 protects against ischemia-induced neuronal injury, improves cognitive function, and attenuates learning and memory loss. [, , ]

- Anti-obesity effects: Rg2 inhibits adipogenesis, reduces body weight gain, and improves lipid profiles. [, ]

Q3: What is the molecular formula and weight of ginsenoside Rg2?

A3: Ginsenoside Rg2 has the molecular formula C42H72O14 and a molecular weight of 801.01 g/mol.

Q4: What spectroscopic data is available for characterizing ginsenoside Rg2?

A4: Various spectroscopic techniques have been employed to characterize ginsenoside Rg2, including:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR analyses provide detailed structural information about the compound, including the stereochemistry at C-20 (S or R isomers). [, , ]

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) and mass spectrometry (MS), is widely used for separating, identifying, and quantifying ginsenoside Rg2 in various matrices. [, , , , ]

Q5: What are the absorption, distribution, metabolism, and excretion (ADME) characteristics of ginsenoside Rg2?

A5: Research suggests that:

- Absorption: Ginsenoside Rg2 can be absorbed following oral administration, but its bioavailability is relatively low. [, ]

- Distribution: Following absorption, Rg2 is distributed to various tissues, including the heart, liver, brain, and kidneys. [, , , ]

- Metabolism: Rg2 is metabolized by intestinal microorganisms and liver enzymes. [, , ] Notably, some metabolites exhibit enhanced bioactivity compared to the parent compound. []

- Excretion: Rg2 and its metabolites are primarily excreted via bile and feces. [, ]

Q6: What in vitro models have been used to study the biological activities of ginsenoside Rg2?

A6: Several cell-based assays have been employed to investigate the effects of Rg2, including:

- H9c2 cardiomyocytes: To investigate its cardioprotective effects against oxidative stress, apoptosis, and trastuzumab-induced toxicity. [, , ]

- Human umbilical vein endothelial cells (HUVECs): To study its anti-inflammatory effects and impact on adhesion molecule expression. []

- Bone marrow macrophages (BMMs): To assess its inhibitory effects on osteoclastogenesis. []

- 3T3-L1 preadipocytes: To evaluate its anti-adipogenic effects and mechanisms of action. []

- RAW264.7 macrophages: To investigate its anti-inflammatory effects and mechanisms of action in LPS-stimulated inflammation. []

Q7: What animal models have been used to evaluate the therapeutic potential of ginsenoside Rg2?

A7: Researchers have utilized various animal models to study the in vivo efficacy of Rg2, including:

- Rat models of myocardial ischemia/reperfusion injury: To assess its cardioprotective effects. [, , , ]

- Rat models of multi-infarct dementia: To evaluate its neuroprotective effects and impact on cognitive function. []

- Rat models of spinal cord ischemia/reperfusion injury: To investigate its protective effects against spinal cord injury. []

- Mouse models of high-fat diet-induced obesity: To study its anti-obesity and anti-adipogenic effects. [, , ]

- Mouse models of LPS-induced inflammation: To investigate its anti-inflammatory effects and ability to protect against LPS-induced tissue damage. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。